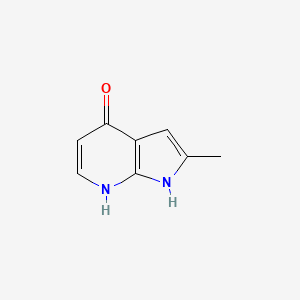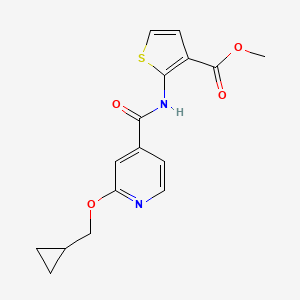
Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-3-carboxylate” is a chemical compound that contains a thiophene moiety . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene, the core structure in “Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-3-carboxylate”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Synthesis of Thiophene Derivatives
Research on thiophene compounds, such as methyl thiophene-2-carboxylate, focuses on their synthesis and functionalization. These compounds serve as precursors or intermediates in the synthesis of complex molecules, demonstrating their importance in organic chemistry for constructing new chemical entities with potential biological or material applications (Yang et al., 2000).
Cyclization Mechanisms
The study of cyclization mechanisms, as seen with methyl 3-amino-2-thiophene carboxylate, provides insights into the reactivity of thiophene derivatives. These reactions are crucial for developing new synthetic routes and understanding the chemistry of thiophene compounds (B. Hajjem et al., 2010).
Potential Biological Applications
Antimicrobial and Antioxidant Activities
Thiophene derivatives are explored for their potential biological activities, including antimicrobial and antioxidant properties. Compounds synthesized from thiophene-2-carboxylates have shown significant activity in vitro, indicating their potential as therapeutic agents (K. Raghavendra et al., 2016).
Cytotoxic Agents
The synthesis of novel thiophene and benzothiophene derivatives aims at producing compounds with anti-proliferative activity against various tumor cell lines. This research highlights the potential of thiophene derivatives in the development of new anticancer drugs (R. Mohareb et al., 2016).
Advanced Material Applications
Electrophysical Properties
Thiophene derivatives are also studied for their electrophysical properties, relevant in the development of novel materials for electronic applications. Such research demonstrates the versatility of thiophene compounds in contributing to advancements in materials science (S. A. Torosyan et al., 2018).
Orientations Futures
Thiophene-based analogs, such as “Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-3-carboxylate”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Propriétés
IUPAC Name |
methyl 2-[[2-(cyclopropylmethoxy)pyridine-4-carbonyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-21-16(20)12-5-7-23-15(12)18-14(19)11-4-6-17-13(8-11)22-9-10-2-3-10/h4-8,10H,2-3,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHFRQPEIVQMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC(=NC=C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

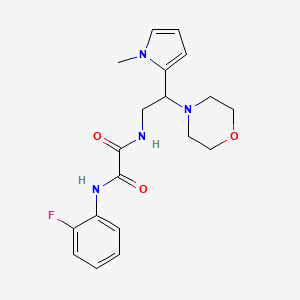
![4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-benzylpyrrolidin-2-one](/img/structure/B2778506.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea](/img/structure/B2778507.png)
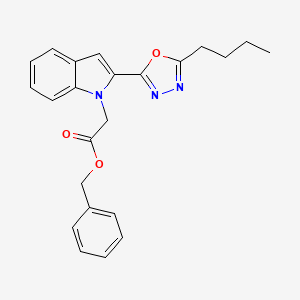
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2778512.png)
![Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate;hydrochloride](/img/structure/B2778513.png)
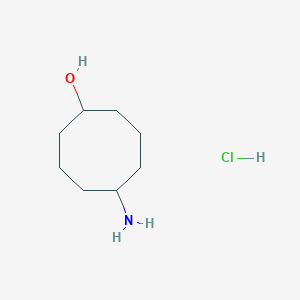
![Ethyl (1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2778516.png)

![6-(4-Ethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2778518.png)
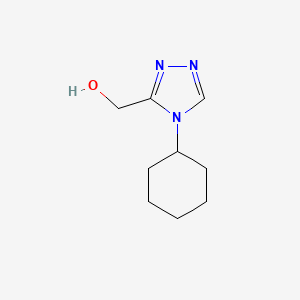
![4-ethoxy-3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2778523.png)
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2778524.png)
